![molecular formula C8H7N3O2 B12908204 7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid CAS No. 111984-00-0](/img/structure/B12908204.png)
7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with 1,3-dicarbonyl compounds under acidic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow systems and microreactor technology. These methods offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the carboxylic acid group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of corresponding carboxylate derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide or ester derivatives.
Applications De Recherche Scientifique
7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-tuberculosis activity and potential as an anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-A]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-A]pyrimidine: Shares a similar core structure but differs in the position of nitrogen atoms.
Uniqueness: 7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 7-position and carboxylic acid group at the 2-position contribute to its unique chemical reactivity and biological properties .
Propriétés
Numéro CAS |
111984-00-0 |
|---|---|
Formule moléculaire |
C8H7N3O2 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
7-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-11-4-6(7(12)13)10-8(11)9-5/h2-4H,1H3,(H,12,13) |
Clé InChI |
MIZIOIUAYSENDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC(=CN2C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


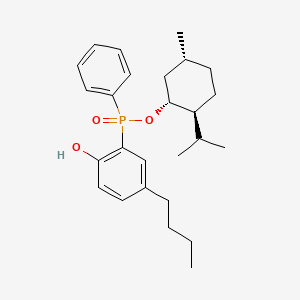

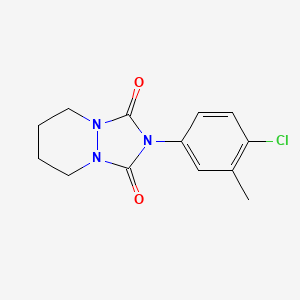
![6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12908145.png)
methanone](/img/structure/B12908153.png)
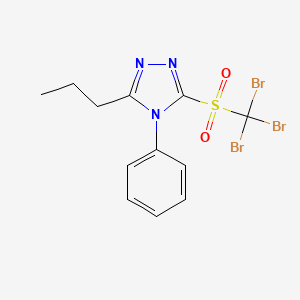
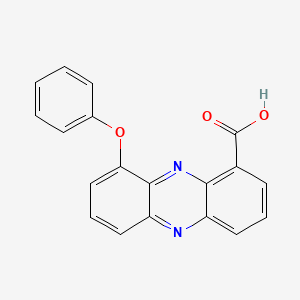

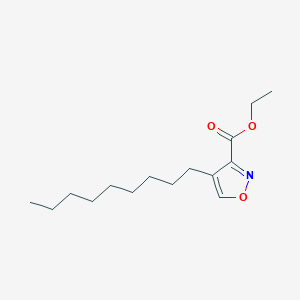
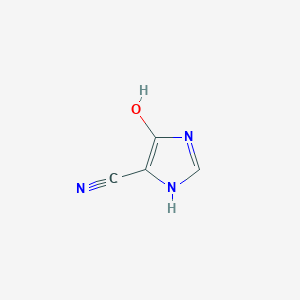

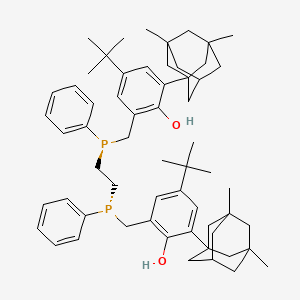
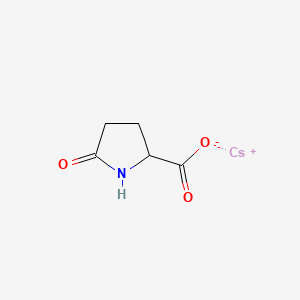
![[1,3]Dithiolo[4,5-b]pyrazin-2-one](/img/structure/B12908190.png)
